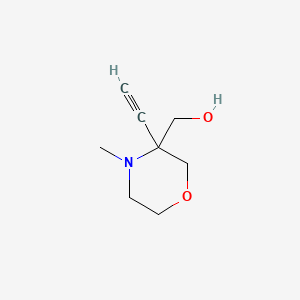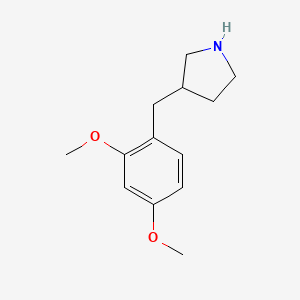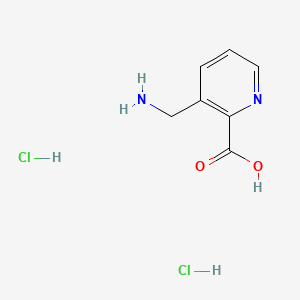
3-(Aminomethyl)pyridine-2-carboxylicaciddihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride is a compound that has gained significant attention in various fields of research and industry due to its unique properties and potential implications. It is known for its molecular formula C7H10Cl2N2O2 and molecular weight of 225.1.
Métodos De Preparación
The synthesis of 3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride involves several steps. One common method includes the use of 3-cyanopyridine as a starting material, which undergoes catalytic hydrogenation in the presence of Raney nickel to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, DMF, and Grignard reagents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted pyridines and other heterocyclic compounds.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds . Additionally, it has applications in the industry as a precursor for the production of various chemicals and materials .
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction . This property makes it valuable in various chemical processes, including organic synthesis and pharmaceutical production.
Comparación Con Compuestos Similares
3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride can be compared with other similar compounds such as 3-(Aminomethyl)pyridine and 3-Pyridylmethanamine . While these compounds share some structural similarities, 3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride is unique due to its specific functional groups and properties, which make it particularly useful in certain applications.
Propiedades
Fórmula molecular |
C7H10Cl2N2O2 |
|---|---|
Peso molecular |
225.07 g/mol |
Nombre IUPAC |
3-(aminomethyl)pyridine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C7H8N2O2.2ClH/c8-4-5-2-1-3-9-6(5)7(10)11;;/h1-3H,4,8H2,(H,10,11);2*1H |
Clave InChI |
OFKAEEVQGPXEGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)C(=O)O)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


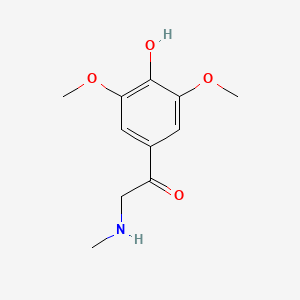
![6-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13585110.png)
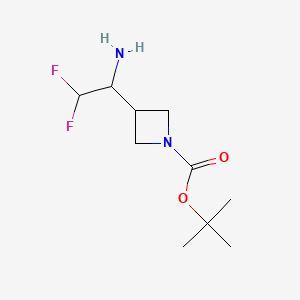

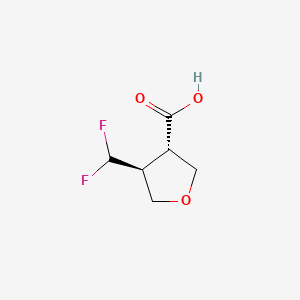

![1-{2,5-Diazabicyclo[2.2.2]octan-2-yl}ethan-1-onedihydrochloride](/img/structure/B13585136.png)
![N-cyclopropyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585138.png)
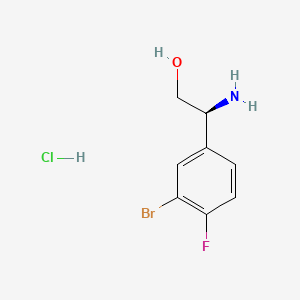
![Ethyl3-amino-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13585156.png)

![tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers](/img/structure/B13585175.png)
